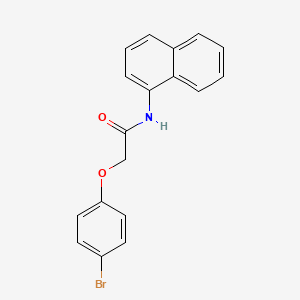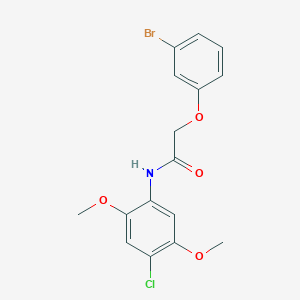![molecular formula C22H27NO3 B3460470 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3460470.png)
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as DPCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPCA belongs to the family of phenylcyclohexylamines and has been shown to have an affinity for the sigma-1 receptor.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide is believed to exert its therapeutic effects through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes and ultimately resulting in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the modulation of cell survival pathways. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the effects of sigma-1 receptor modulation on various cellular processes. However, one of the limitations of using this compound is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide, including the development of more potent analogs, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential therapeutic effects in various fields of research, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-17(14-20(19)26-2)15-21(24)23-16-22(12-6-7-13-22)18-8-4-3-5-9-18/h3-5,8-11,14H,6-7,12-13,15-16H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDOCVNMZTNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3460389.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3460390.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3460404.png)

![benzyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3460420.png)


![2-(3-bromophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3460448.png)
![3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3460455.png)
![3-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B3460467.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3460478.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B3460486.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3460494.png)